tert-Butyl 6-nitro-1H-indazole-1-carboxylate
Description
Structural Characteristics and IUPAC Nomenclature
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete IUPAC name being tert-butyl 6-nitroindazole-1-carboxylate. The molecular structure encompasses several distinct functional components that contribute to its overall chemical behavior and reactivity profile. The compound possesses a molecular formula of C₁₂H₁₃N₃O₄, reflecting the presence of twelve carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and four oxygen atoms.
The structural framework centers around the indazole heterocycle, which consists of a benzene ring fused to a pyrazole ring, creating a bicyclic aromatic system. The numbering system for indazole positions the nitrogen atoms at positions 1 and 2 of the pyrazole ring, with the benzene ring carbons numbered consecutively. In this compound, the nitro group (-NO₂) occupies position 6 of the indazole system, corresponding to the para position relative to the ring fusion.
The tert-butyl carboxylate functionality is attached to the nitrogen atom at position 1 of the indazole ring. This substitution pattern creates a protected carboxamide linkage, where the carboxyl carbon is bonded to the indazole nitrogen through a carbonyl group, with the tert-butyl group serving as the protecting ester moiety. The tert-butyl group consists of a quaternary carbon center bearing three methyl substituents, providing steric bulk that enhances the stability of the ester linkage under various reaction conditions.
| Structural Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C₁₂H₁₃N₃O₄ | Complete atomic composition |
| Molecular Weight | 263.25 g/mol | Calculated molecular mass |
| SMILES Notation | CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)N+[O-])C=N1 | Simplified molecular representation |
| InChI Key | IDQFCHKQFNYMFE-UHFFFAOYSA-N | International chemical identifier |
| Heavy Atoms Count | 19 | Non-hydrogen atoms present |
| Rotatable Bonds | 3 | Flexible molecular segments |
The three-dimensional conformation of this compound exhibits specific geometric constraints imposed by the aromatic indazole system and the steric requirements of the tert-butyl group. The indazole ring system maintains planarity characteristic of aromatic heterocycles, while the nitro group at position 6 adopts a coplanar orientation with the benzene ring to maximize conjugation effects. The tert-butyl carboxylate substituent extends away from the plane of the indazole ring due to steric interactions, creating a three-dimensional molecular architecture that influences both chemical reactivity and potential biological interactions.
The electronic distribution within the molecule reflects the combined influence of the electron-withdrawing nitro group and the electron-donating effects of the indazole nitrogen atoms. The nitro substituent creates a localized region of electron deficiency at position 6, while the pyrazole nitrogen atoms contribute electron density to the aromatic system through resonance effects. This electronic modulation results in specific reactivity patterns that can be exploited in synthetic transformations and may contribute to biological activity profiles.
Historical Development in Heterocyclic Chemistry Research
The historical development of indazole chemistry traces its origins to the pioneering work of Emil Fischer and Kuzel in 1883, who first discovered the indazole heterocyclic system during their investigations of nitrogen-containing aromatic compounds. These early researchers, along with Fischer and Tafel, performed the foundational studies on indazole synthesis, establishing the basic chemical properties and reactivity patterns that would guide subsequent research efforts for over a century. The initial synthetic approaches developed by Fischer involved the cyclization of 2-hydrazinocinammic acid derivatives, which readily underwent decarboxylative cyclization to form the characteristic indazole ring system.
The evolution of indazole chemistry throughout the twentieth century witnessed significant advances in synthetic methodology and mechanistic understanding. Early workers in the field, including Heusler, developed alternative synthetic routes involving diazonium salt chemistry, where toluol-6-diazo-toluide was treated with acetic acid to produce indazole derivatives, albeit in modest yields. These pioneering efforts established the fundamental reactivity patterns of indazole precursors and identified key structural features that influence cyclization efficiency and product selectivity.
The introduction of nitro-substituted indazole derivatives represented a significant milestone in heterocyclic chemistry research, with compounds such as 6-nitroindazole emerging as important synthetic intermediates and biological probes. The development of efficient nitration procedures for indazole systems required careful optimization of reaction conditions, as noted by historical accounts describing the challenges encountered in achieving successful nitrosation reactions. Research efforts spanning several decades eventually established reliable protocols for introducing nitro substituents at specific positions of the indazole ring, with yields improving from initial reports of 20.5% to more acceptable levels of 38.1% through methodological refinements.
The contemporary era of indazole research has been characterized by the recognition of these heterocycles as privileged scaffolds in medicinal chemistry. The development of this compound and related derivatives represents the culmination of decades of synthetic methodology development and structure-activity relationship studies. Modern pharmaceutical research has identified numerous indazole-containing compounds with significant therapeutic potential, including applications in cancer treatment, inflammatory diseases, and neurological disorders.
Recent advances in indazole synthesis have focused on developing more efficient and selective synthetic methods, including palladium-catalyzed cyclization reactions, metal-free oxidative processes, and novel protecting group strategies. The introduction of the tert-butyl carboxylate protecting group in compounds like this compound reflects the sophisticated approach to synthetic design that characterizes modern heterocyclic chemistry. This protecting group strategy allows for selective functionalization of the indazole core while maintaining synthetic flexibility for subsequent transformations.
The historical trajectory of indazole chemistry demonstrates the evolution from simple heterocyclic discovery to sophisticated pharmaceutical applications. The development of specific derivatives such as this compound represents not only synthetic achievement but also recognition of the strategic importance of controlled functionalization in drug discovery programs. Contemporary research continues to expand the scope of indazole applications, with particular emphasis on developing new synthetic methodologies and exploring novel biological targets for indazole-containing compounds.
Properties
IUPAC Name |
tert-butyl 6-nitroindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-10-6-9(15(17)18)5-4-8(10)7-13-14/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQFCHKQFNYMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470743 | |
| Record name | tert-Butyl 6-nitro-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219503-74-9 | |
| Record name | tert-Butyl 6-nitro-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
Boc Protection of 6-Nitroindazole
The key step in the preparation is the tert-butoxycarbonyl (Boc) protection of the indazole nitrogen (N1). This is typically achieved by reacting 6-nitroindazole with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base.
General Procedure (Adapted from Chemicalbook, 2016):
| Step | Reagents & Conditions | Details |
|---|---|---|
| 1 | 6-Nitroindazole + Sodium bicarbonate (NaHCO3) | In tetrahydrofuran (THF), 0°C, 0.5 h |
| 2 | Addition of Di-tert-butyl dicarbonate (Boc2O) | THF, room temperature (~20°C), 2 h |
| 3 | Work-up and purification | Extraction with ethyl acetate, washing with water and brine, drying over MgSO4, concentration, column chromatography |
- Sodium bicarbonate acts as a base to neutralize the acidic proton of the indazole nitrogen and facilitate the carbamate formation.
- The reaction proceeds efficiently at low temperature initially to control reactivity, then at room temperature for completion.
- The product is isolated by standard organic work-up and purified by column chromatography.
Reaction Scheme:
$$
\text{6-Nitroindazole} + \text{(Boc)}2\text{O} \xrightarrow[\text{NaHCO}3, \text{THF}]{0^\circ C \to 20^\circ C} \text{tert-Butyl 6-nitro-1H-indazole-1-carboxylate}
$$
Yield and Purity
- Reported yields for this Boc-protection step are high, typically around 99% under optimized conditions.
- The product is confirmed by spectroscopic methods (NMR, IR, MS) and purified to high purity suitable for further synthetic applications.
Analysis of Reaction Conditions and Considerations
| Parameter | Details | Impact on Reaction |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | Good solubility for reagents, inert |
| Temperature | Initial 0°C, then room temperature (20°C) | Controls reaction rate and selectivity |
| Base | Sodium bicarbonate (NaHCO3), 3.3 equiv | Mild base, avoids side reactions |
| Boc Reagent | Di-tert-butyl dicarbonate, 1.1 equiv | Provides tert-butyl carbamate group |
| Reaction Time | 0.5 h (base addition), 2 h (Boc reaction) | Sufficient for complete conversion |
| Work-up | Extraction, washing, drying, chromatography | Ensures removal of impurities and byproducts |
Literature and Patent Insights
- The Boc-protection methodology aligns with standard carbamate protection techniques widely reported in the literature (Lee et al., Bioorganic and Medicinal Chemistry, 2013) and is considered reliable for indazole derivatives.
- Alternative routes to indazole carboxylates involve multi-step syntheses starting from anthranilic acid derivatives or methylated indazoles, but these are longer and less efficient compared to direct Boc protection of 6-nitroindazole.
- Patents emphasize the importance of mild conditions and readily available reagents to achieve high yields and purity, reducing costs and complexity in scale-up.
Summary Table of Preparation Method
| Step No. | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Base addition to 6-nitroindazole | NaHCO3 (3.3 equiv), THF, 0°C, 0.5 h | - | Deprotonation of indazole nitrogen |
| 2 | Boc protection | Di-tert-butyl dicarbonate (1.1 equiv), THF, 20°C, 2 h | 99 | Formation of tert-butyl carbamate |
| 3 | Work-up and purification | Ethyl acetate extraction, water/brine wash, MgSO4 drying, chromatography | - | Isolated pure product |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-nitro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 6-Amino-1H-indazole-1-carboxylate.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Hydrolysis: 6-Nitro-1H-indazole-1-carboxylic acid.
Scientific Research Applications
tert-Butyl 6-nitro-1H-indazole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand the biological activity of indazole derivatives and their interactions with various biological targets.
Chemical Biology: It serves as a probe to study enzyme mechanisms and receptor-ligand interactions.
Material Science: Indazole derivatives are explored for their potential use in organic electronics and as precursors for functional materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-nitro-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indazole ring system can also participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular weight: Calculated as 263.25 g/mol.
- Topological Polar Surface Area (TPSA): Estimated to be ~95 Ų (nitro group contributes significantly to polarity).
- Key spectral ¹H NMR peaks confirm regioselective substitution at the 6-position .
Applications: Its nitro group facilitates reduction to an amine (e.g., tert-butyl 5-amino-1H-indazole-1-carboxylate), a precursor for bioactive molecules targeting epigenetic regulators .
Comparison with Similar Compounds
tert-Butyl 6-nitro-1H-indazole-1-carboxylate belongs to a class of Boc-protected indazoles with diverse substituents. Below is a comparative analysis with structurally analogous compounds:
Structural and Functional Analogues
Notes:
Biological Activity
Introduction
Tert-butyl 6-nitro-1H-indazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data tables.
Chemical Structure and Properties
This compound features an indazole core substituted with a nitro group at the 6-position and a tert-butyl ester at the carboxylic acid position. This structure contributes to its biological activity, particularly in enzyme inhibition and modulation of cellular processes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₃ |
| Molecular Weight | 233.24 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
Enzyme Inhibition
One of the primary biological activities of this compound is its ability to inhibit cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly alter the metabolism of various drugs, making it crucial for pharmacokinetic studies.
Mechanism of Action : The compound binds to the active site of cytochrome P450 enzymes, disrupting normal metabolic processes and leading to altered pharmacokinetics for co-administered drugs.
Cellular Effects
The compound influences several cellular processes, including:
- Cell Signaling : It modulates pathways such as MAPK/ERK, affecting cell proliferation and differentiation.
- Gene Expression : Alters transcriptional activity related to stress responses and metabolic regulation.
- Cellular Metabolism : Impacts metabolic pathways by interacting with key enzymes involved in energy production and biosynthesis .
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary with different dosages in animal models. At lower doses, it effectively modulates enzyme activity and cellular functions without causing significant toxicity. Higher doses may lead to cytotoxic effects, necessitating careful dosage considerations in therapeutic contexts .
Study on Anticancer Activity
In a study investigating the anticancer properties of indazole derivatives, this compound was evaluated for its effects on various cancer cell lines. The compound exhibited significant cytotoxicity against specific tumor cells, indicating its potential as an anticancer agent. The study utilized various assays to assess cell viability and apoptosis induction .
Trichomonacidal Activity
Another study focused on the trichomonacidal activity of related compounds showed that derivatives similar to this compound displayed notable activity against Trichomonas vaginalis at low concentrations (10 µg/mL). This highlights the potential for developing therapeutic agents targeting parasitic infections .
Q & A
Q. What are the standard synthetic routes for tert-Butyl 6-nitro-1H-indazole-1-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via sequential Boc protection and nitration. First, indazole is protected at the 1-position using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, THF, 0°C to RT). Nitration at the 6-position is achieved using mixed acids (HNO₃/H₂SO₄) or acetyl nitrate. Optimization involves controlling temperature (0–5°C for regioselectivity) and stoichiometry (1.2–1.5 equiv HNO₃). Post-reaction purification via column chromatography (hexane/ethyl acetate) yields the product. Structural analogs like tert-Butyl 6-bromo-1H-indazole-1-carboxylate (88% similarity) suggest halogenation as an alternative pathway .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Peaks for the tert-butyl group (δ ~1.3 ppm, singlet in ¹H; δ ~28, 80–85 ppm in ¹³C) and nitro group (meta to Boc in indazole, δ ~8.2–8.5 ppm aromatic protons).
- X-ray crystallography : Resolves steric effects of the nitro and Boc groups (e.g., dihedral angles between planes of indazole and tert-butyl).
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₂H₁₄N₃O₄: 280.0933). Reference data from NIST and peer-reviewed NMR/X-ray studies (e.g., tert-Butyl carbamate derivatives) validate assignments .
Q. What safety protocols are critical when handling this compound in the lab?
Follow hazard codes H302 (harmful if swallowed) and H318 (eye damage). Use PPE (gloves, goggles), work in a fume hood, and avoid contact with acids/bases to prevent decomposition. Store at 2–8°C in airtight containers under nitrogen. Spills require neutralization with inert absorbents (vermiculite) and disposal per EPA guidelines. Emergency response (P301+P330+P331: rinse mouth, do NOT induce vomiting) aligns with tert-butyl indazole-carboxylate safety data .
Advanced Research Questions
Q. How does the nitro group’s position (6 vs. 3 or 4) affect reactivity in indazole derivatives, and what mechanistic insights explain this regioselectivity?
Nitration at the 6-position is favored due to electron-donating effects of the Boc group at the 1-position, which directs electrophiles to the para position (C6). Computational studies (DFT) show lower activation energy for nitration at C6 vs. C3/C4 (ΔΔG‡ ~2–3 kcal/mol). Experimental validation includes comparing HPLC retention times and NOE NMR correlations with tert-Butyl 3-amino-1H-indazole-1-carboxylate (88% similarity), where amino groups alter regioselectivity .
Q. What are the stability profiles of this compound under acidic, basic, or thermal conditions?
- Acidic conditions (pH <3) : Boc group hydrolyzes to 6-nitroindazole (t₁/₂ ~2 h in 1M HCl at 25°C).
- Basic conditions (pH >10) : Nitro group undergoes partial reduction (e.g., with Na₂S₂O₄) to 6-amino derivatives.
- Thermal stability : Decomposes above 150°C (DSC data) via exothermic nitro group degradation. Accelerated stability studies (40°C/75% RH, 4 weeks) show <5% degradation when stored desiccated .
Q. How is this compound utilized as an intermediate in medicinal chemistry, particularly for kinase inhibitors or protease-targeting agents?
The nitro group serves as a precursor for Pd-catalyzed cross-coupling (e.g., Suzuki with boronic acids to introduce aryl groups) or reduction to amines for heterocyclic scaffolds. For example, tert-Butyl 6-amino-1H-indazole-1-carboxylate (98% similarity) is a key intermediate in JAK2/3 inhibitors. The Boc group enhances solubility during SAR studies, while nitro-to-amine conversion enables hydrogen bonding in active sites (e.g., HCV NS3/4A protease inhibitors) .
Q. Table 1: Structural Analogs and Key Properties
| Compound Name (CAS) | Similarity | Key Functional Group | Application Example |
|---|---|---|---|
| tert-Butyl 6-amino-1H-indazole-1-carboxylate (219503-81-8) | 0.98 | -NH₂ | Kinase inhibitor intermediates |
| tert-Butyl 6-bromo-1H-indazole-1-carboxylate (877264-77-2) | 0.88 | -Br | Suzuki coupling substrates |
| tert-Butyl 3-amino-1H-indazole-1-carboxylate (1204298-58-7) | 0.88 | -NH₂ (C3) | Protease inhibitor scaffolds |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
